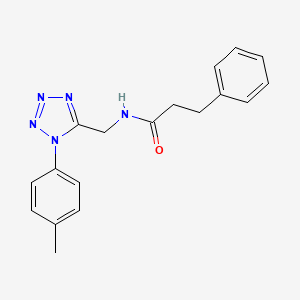
3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is a chemical compound that belongs to the class of tetrazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development.
Mécanisme D'action
The exact mechanism of action of 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating various molecular targets in the body. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been found to activate the adenosine A1 receptor, which is involved in pain perception and modulation.
Biochemical and Physiological Effects
Studies have demonstrated that 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide exhibits various biochemical and physiological effects in the body. For instance, it has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has also been found to increase the levels of endogenous opioids, which are involved in pain modulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide in lab experiments is its high potency and selectivity towards specific molecular targets. This makes it a valuable tool for studying the mechanisms of various pharmacological activities. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide. One potential direction is to further investigate its anticancer properties and explore its potential as a chemotherapeutic agent. Another direction is to study its effects on the central nervous system and its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. Additionally, further optimization of the synthesis method may help to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide involves the reaction of p-tolylmethylamine with ethyl 3-oxopentanoate, followed by the addition of sodium azide and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography. This method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide has been extensively studied for its potential applications in drug development. It has been found to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-7-10-16(11-8-14)23-17(20-21-22-23)13-19-18(24)12-9-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAWCVMCPLWNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

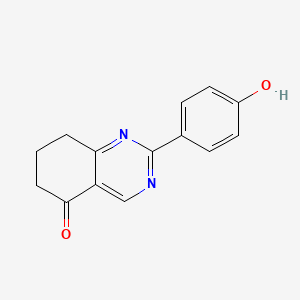
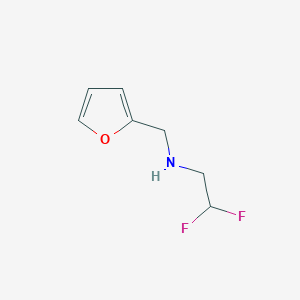
![N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide](/img/structure/B2624544.png)
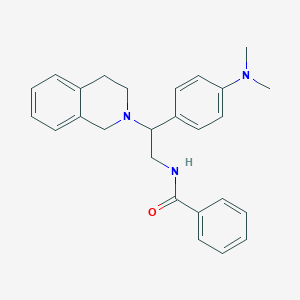
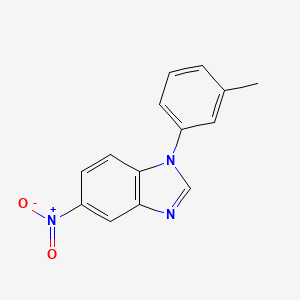
![[4-(Difluoromethylidene)cyclohexyl]methanesulfonyl chloride](/img/structure/B2624547.png)
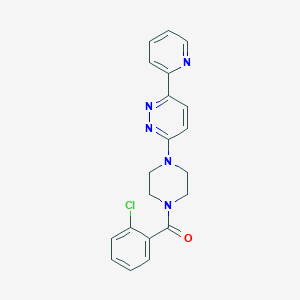
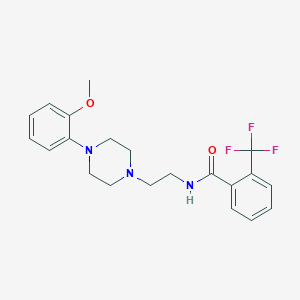
![N-(3-Cyanothiolan-3-YL)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2624553.png)
![N-(4-chloro-2-fluorophenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2624555.png)
![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2624557.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2624561.png)
![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2624562.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2624564.png)